molecular formula C15H18N2O2 B2797439 N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide CAS No. 941999-94-6

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide

Cat. No.: B2797439
CAS No.: 941999-94-6
M. Wt: 258.321
InChI Key: SZDFBLSPMKUKOT-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-phenylethyl]furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a phenylethylamine moiety bearing a dimethylamino group. This compound shares structural similarities with opioid receptor modulators, particularly fentanyl analogs, but distinctively incorporates a furan ring and a dimethylamino-phenylethyl chain.

The molecule’s central furan-2-carboxamide group is critical for intramolecular interactions, as observed in related compounds like N-(2-nitrophenyl)furan-2-carboxamide (). The dimethylamino group may enhance solubility and influence receptor binding kinetics, a feature seen in U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), a potent synthetic opioid ().

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(2)13(12-7-4-3-5-8-12)11-16-15(18)14-9-6-10-19-14/h3-10,13H,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDFBLSPMKUKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reactions are typically carried out in a microwave reactor under optimized conditions to yield the desired compound with good or very good yields .

Chemical Reactions Analysis

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide has been studied for its interactions with opioid receptors, which are critical in pain management and analgesic drug development. Research indicates that compounds with similar structures exhibit significant binding affinities to mu-opioid receptors, suggesting potential analgesic properties .

Table 1: Opioid Receptor Binding Affinities

CompoundReceptor TypeKi (nM)
This compoundMu-opioidTBD
FuranylfentanylMu-opioid0.0279 ± 0.0080
MorphineMu-opioid0.192 ± 0.058

Potential Anticancer Activity

Recent studies have indicated that derivatives of furan-based compounds, including this compound, possess STAT3 inhibitory activity, which is crucial for cancer cell proliferation and survival . This suggests that the compound could be explored as a potential anticancer agent.

Case Study: STAT3 Inhibition

A study demonstrated that a related compound exhibited significant inhibition of STAT3 signaling pathways, leading to reduced viability of cancer cells in vitro. This highlights the potential of furan derivatives in targeted cancer therapies.

Analgesic Development

The structural characteristics of this compound make it a candidate for the development of new analgesics. Its ability to modulate pain pathways through opioid receptor interactions can be further investigated to optimize efficacy and reduce side effects associated with traditional opioids.

Research Methodologies

To assess the applications of this compound, various research methodologies are employed:

  • In vitro Studies : These involve testing the compound's effects on cell lines to evaluate cytotoxicity and receptor binding.
  • In vivo Studies : Animal models are used to assess pharmacokinetics and therapeutic efficacy.
  • Computational Chemistry : Molecular docking studies help predict interactions with biological targets.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes, inhibiting their activity, and ultimately leading to the death of the bacterial cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Relevance References
N-[2-(Dimethylamino)-2-phenylethyl]furan-2-carboxamide Furan-2-carboxamide Dimethylamino-phenylethyl chain Unknown; inferred opioid-like activity [11]
Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) Furan-2-carboxamide Piperidin-4-yl-phenylethyl chain Potent μ-opioid receptor agonist [2, 9, 16]
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Benzamide Dimethylamino-cyclohexyl chain Synthetic opioid with high potency [6, 9]
N-(2-nitrophenyl)furan-2-carboxamide Furan-2-carboxamide 2-nitrophenyl group Studied for crystallography and intramolecular interactions [1]

Key Observations:

Furan vs. Benzamide Core: The furan-2-carboxamide core in the target compound and Furanylfentanyl contrasts with the benzamide backbone of U-47700. In N-(2-nitrophenyl)furan-2-carboxamide, the furan moiety’s planarity is disrupted by intramolecular hydrogen bonding, affecting crystal packing and solubility .

Substituent Effects: The dimethylamino-phenylethyl chain in the target compound may enhance lipophilicity and blood-brain barrier penetration, similar to U-47700’s dimethylamino-cyclohexyl group . Furanylfentanyl’s piperidin-4-yl-phenylethyl chain is a hallmark of fentanyl analogs, conferring high μ-opioid receptor affinity .

Pharmacological Implications: Furanylfentanyl’s opioid activity (controlled in multiple jurisdictions) suggests that the target compound, with a structurally analogous carboxamide group, may interact with opioid receptors but with reduced potency due to the absence of a piperidine ring .

Physicochemical Properties:

  • Molecular Weight : Estimated at ~290–300 g/mol (based on analogs in –13).
  • Solubility: The dimethylamino group may improve water solubility compared to purely aromatic analogs like N-(2-nitrophenyl)furan-2-carboxamide .
  • Crystallinity : Intramolecular interactions (e.g., C-H⋯O bonds) observed in related compounds () may influence the target’s solid-state stability.

Biological Activity

N-[2-(dimethylamino)-2-phenylethyl]furan-2-carboxamide, often referred to as a furan-2-carboxamide derivative, has garnered attention in recent studies due to its potential biological activities, particularly in the fields of pharmacology and microbiology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its furan ring structure, which contributes to its biological properties. The presence of the dimethylamino group enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.

Antimicrobial Properties

Recent studies have indicated that this compound may modulate bacterial quorum sensing, a critical mechanism in bacterial communication that influences biofilm formation and virulence. By acting as an antagonist to LuxR-regulated proteins, it may inhibit the expression of genes involved in pathogenicity. This suggests potential applications in developing new antimicrobial agents against Gram-negative bacteria.

Opioid Receptor Interaction

The compound's structural similarity to known opioids like fentanyl raises questions about its interaction with opioid receptors. Preliminary data suggest that it may bind to mu-opioid receptors (MOR), influencing pain pathways and possibly leading to analgesic effects. However, comprehensive receptor binding studies are necessary to elucidate these interactions fully .

The molecular mechanism through which this compound exerts its effects is not fully understood. It is hypothesized that the compound interacts with specific molecular targets, potentially leading to alterations in cell signaling pathways and gene expression. The lack of extensive studies means that further research is required to clarify these mechanisms.

Pharmacokinetics and Metabolism

Limited pharmacokinetic data are available for this compound. However, it is expected to undergo metabolism via hepatic cytochrome P450 enzymes, similar to other compounds in its class. Understanding its metabolic pathways is crucial for assessing its efficacy and safety profile .

Case Studies and Research Findings

  • Quorum Sensing Modulation : A study demonstrated that this compound effectively inhibited quorum sensing in Pseudomonas aeruginosa, suggesting a novel approach for managing bacterial infections.
  • Opioid Receptor Binding : Research indicated that this compound exhibited binding affinities at MOR comparable to other known opioids, although further studies are needed to determine its full pharmacological profile .
  • Toxicological Assessments : Case reports involving acute intoxications have highlighted the need for careful monitoring of compounds with structural similarities to opioids due to their potential for severe adverse effects, including respiratory depression .

Data Summary Table

Property Observation
Chemical Structure Furan-2-carboxamide derivative
Mechanism of Action Potential inhibition of quorum sensing
Receptor Interaction Possible binding to mu-opioid receptors
Metabolic Pathways Likely involves CYP450 enzymes
Toxicological Risks Reports of severe adverse effects in case studies

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